molecular formula C34H24O6 B15094225 Selaginellin F

Selaginellin F

Cat. No.: B15094225
M. Wt: 528.5 g/mol
InChI Key: MTFKAPLXLHFEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of selaginellins, including selaginellin F, involves complex organic reactions. One common method includes the use of methyl jasmonate to induce the accumulation of selaginellins in Selaginella convoluta . The metabolites are then separated using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) .

Industrial Production Methods

Industrial production of this compound is challenging due to its low natural abundance in Selaginella species. Elicitation with phytohormones like methyl jasmonate has been suggested as a strategy to increase the content of selaginellins, addressing their low availability problem .

Chemical Reactions Analysis

Types of Reactions

Selaginellin F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its biological activity .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often evaluated for their pharmacological properties, such as inhibitory activity on specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Selaginellin F is part of a family of compounds known as selaginellins. Similar compounds include:

  • Selaginellin A
  • Selaginellin B
  • Selaginellin C
  • Selaginellin D
  • Selaginellin E

Uniqueness

What sets this compound apart from other selaginellins is its unique structural features and specific biological activities. Its para-quinone methide and alkynylphenol carbon skeleton contribute to its distinct pharmacological properties .

Properties

Molecular Formula

C34H24O6

Molecular Weight

528.5 g/mol

IUPAC Name

4-[[6-(2,4-dihydroxyphenyl)-3-(hydroxymethyl)-2-[2-(4-hydroxyphenyl)ethynyl]phenyl]-(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C34H24O6/c35-20-24-8-17-31(30-18-15-28(39)19-32(30)40)34(29(24)16-3-21-1-9-25(36)10-2-21)33(22-4-11-26(37)12-5-22)23-6-13-27(38)14-7-23/h1-2,4-15,17-19,35-37,39-40H,20H2

InChI Key

MTFKAPLXLHFEPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C=CC1=C(C2=CC=C(C=C2)O)C3=C(C=CC(=C3C#CC4=CC=C(C=C4)O)CO)C5=C(C=C(C=C5)O)O

Origin of Product

United States

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